molecular formula C9H6ClN5O B14224305 6-Chloro-3-(5-methyl-1,2-oxazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 596825-75-1

6-Chloro-3-(5-methyl-1,2-oxazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B14224305
CAS No.: 596825-75-1
M. Wt: 235.63 g/mol
InChI Key: OZFRYBXETJJMRH-UHFFFAOYSA-N
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Description

6-Chloro-3-(5-methyl-1,2-oxazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a chloro group, a methyl-substituted oxazole ring, and a triazolopyridazine core, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(5-methyl-1,2-oxazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-chloropyridazine-3-carboxylic acid with 5-methyl-1,2-oxazole-4-carboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired triazolopyridazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(5-methyl-1,2-oxazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

6-Chloro-3-(5-methyl-1,2-oxazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-3-(5-methyl-1,2-oxazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For instance, it may act as an inhibitor of certain kinases, disrupting signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
  • 1,2,4-Triazolo[4,3-a]pyrazine derivatives
  • Oxazole derivatives

Uniqueness

6-Chloro-3-(5-methyl-1,2-oxazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to its combination of a chloro group, a methyl-substituted oxazole ring, and a triazolopyridazine core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

596825-75-1

Molecular Formula

C9H6ClN5O

Molecular Weight

235.63 g/mol

IUPAC Name

4-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-5-methyl-1,2-oxazole

InChI

InChI=1S/C9H6ClN5O/c1-5-6(4-11-16-5)9-13-12-8-3-2-7(10)14-15(8)9/h2-4H,1H3

InChI Key

OZFRYBXETJJMRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C2=NN=C3N2N=C(C=C3)Cl

Origin of Product

United States

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